N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c1-9-22-16(27-24-9)14-11-6-7-26-8-13(11)28-17(14)23-15(25)10-4-2-3-5-12(10)18(19,20)21/h2-5H,6-8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQCAELMBXUBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Target Compound: Thieno[2,3-c]pyran core (fused thiophene and pyran rings).
- BF38504 (CAS 1215726-72-9): Thieno[2,3-c]pyridine core (fused thiophene and pyridine). The pyridine nitrogen in BF38504 may enhance solubility via hydrogen bonding, whereas the pyran oxygen in the target compound could influence steric effects .
- Compound 18e () : Cephalosporin bicyclic core (beta-lactam).
Functional Group Analysis
- Oxadiazole Motif :
- Trifluoromethyl Group: Found in the target compound and Compound 74 () (antimalarial piperidine derivative).
Physicochemical Properties
¹Estimated based on structural similarity to (C25H21F3N4O3S, 514.519 g/mol).
Key Research Findings
- Synthetic Strategies: The target compound’s oxadiazole formation may parallel methods in , where cyclization of thioxothiourea intermediates is employed . Unlike cephalosporin derivatives (), the thienopyran core likely requires distinct annulation techniques .
- Biological Implications: The trifluoromethyl-benzamide group in the target compound is structurally analogous to Compound 36 (), which includes a sulfamoyl group for enhanced binding . Thienopyran’s rigidity may confer superior target selectivity compared to flexible pyrazole derivatives () .
Biological Activity
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-(trifluoromethyl)benzamide is a complex organic compound that has attracted attention due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Thieno[2,3-c]pyran moiety : Associated with various pharmacological properties.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could bind to receptors that mediate various physiological responses, influencing signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of the thieno[2,3-c]pyran structure can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values ranging from 4.37 µM to 8.03 µM .
Antimicrobial Properties
Compounds containing oxadiazole rings have been reported to possess antimicrobial activities against various pathogens. Notably:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria in preliminary assays.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented through various studies:
- Cytokine Modulation : Compounds with oxadiazole moieties can reduce the production of pro-inflammatory cytokines in vitro.
Research Findings and Case Studies
Several studies have investigated the biological activities of related compounds. Below is a summary table highlighting relevant findings:
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to dissolve intermediates and stabilize reactive species .
- Catalysts : Use of potassium carbonate (K₂CO₃) to deprotonate thiols or activate nucleophiles, as demonstrated in analogous thiadiazole syntheses .
- Temperature control : Reactions performed at 20–25°C minimize side products, while reflux conditions (e.g., 80°C) may enhance cyclization efficiency .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity by removing unreacted starting materials .
Basic: What analytical techniques are recommended for characterizing its structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl group at C2 of benzamide) and oxadiazole ring formation .
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 475.1) and monitors purity (>95%) .
- X-ray crystallography : Resolves stereochemistry of the thienopyran ring system, critical for understanding conformational stability .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Control experimental variables : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
- Theoretical alignment : Link discrepancies to differences in target binding modes predicted by molecular docking (e.g., oxadiazole interactions with kinase ATP pockets vs. allosteric sites) .
- Meta-analysis : Compare structural analogs (e.g., replacing trifluoromethyl with methoxy groups) to identify activity trends .
Advanced: What computational strategies predict binding affinity with target proteins?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions between the oxadiazole ring and catalytic lysine residues (e.g., in kinase targets) .
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess stability of the benzamide moiety in hydrophobic binding pockets .
- QSAR modeling : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with IC₃₀ values from kinase inhibition assays .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Kinase inhibition : Use ADP-Glo™ assays to measure ATPase activity inhibition (e.g., against EGFR or VEGFR2) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, with doxorubicin as a positive control .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
-
Core modifications : Replace the thienopyran ring with pyranopyrrole to test ring size impact on solubility .
-
Substituent variation : Compare trifluoromethyl (electron-withdrawing) vs. methyl (electron-donating) groups on benzamide for metabolic stability .
-
Activity data example :
Derivative Modification Activity Change Reference Compound A Oxadiazole → thiadiazole 50% ↓ kinase inhibition Compound B CF₃ → OCH₃ 2x ↑ solubility, 30% ↓ potency
Basic: What are the stability considerations under different storage conditions?
Methodological Answer:
- Solid state : Store at −20°C under argon; the trifluoromethyl group is prone to hydrolysis at room temperature .
- Solution phase : Use anhydrous DMSO for stock solutions (avoid aqueous buffers >24 hours) .
- Degradation analysis : Monitor via HPLC for peaks corresponding to hydrolyzed oxadiazole (retention time ~8.2 min) .
Advanced: What in vivo models evaluate therapeutic efficacy and toxicity?
Methodological Answer:
- Xenograft models : Administer 10 mg/kg (oral) in nude mice with HT-29 colorectal tumors; measure tumor volume reduction over 21 days .
- Toxicokinetics : Assess liver enzyme (ALT/AST) levels and renal clearance in Sprague-Dawley rats at 50 mg/kg .
- BBB penetration : Quantify brain-plasma ratio (B/P) in C57BL/6 mice to assess potential for CNS-targeted applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
